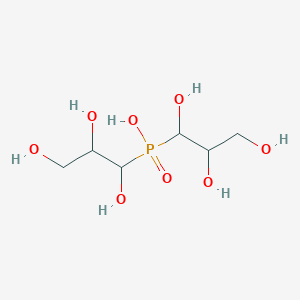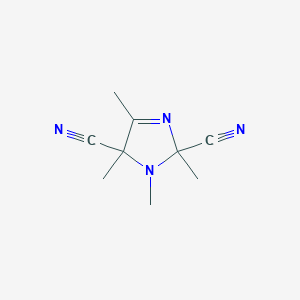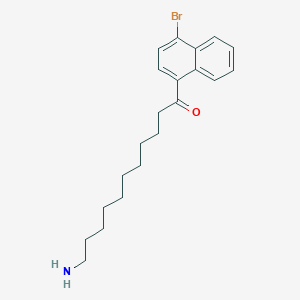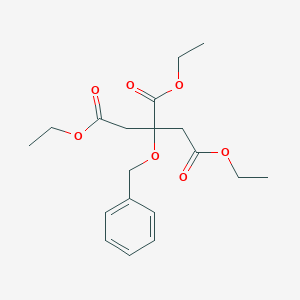
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate is an organic compound with the molecular formula C19H26O7. It is a derivative of propane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups and one of the hydroxyl groups is replaced by a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Triethyl propane-1,2,3-tricarboxylate alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of plasticizers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For example, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle . The benzyloxy group plays a crucial role in its binding affinity and specificity towards the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl propane-1,2,3-tricarboxylate: Lacks the benzyloxy group and has different chemical properties.
Propane-1,2,3-tricarboxylic acid: The parent compound without esterification.
Citric acid derivatives: Similar tricarboxylic acids with different substituents.
Uniqueness
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
112031-19-3 |
|---|---|
Fórmula molecular |
C19H26O7 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
triethyl 2-phenylmethoxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H26O7/c1-4-23-16(20)12-19(18(22)25-6-3,13-17(21)24-5-2)26-14-15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
Clave InChI |
HKBBZGXKFKGUEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


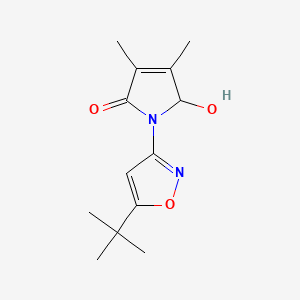
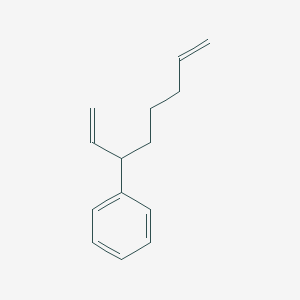
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
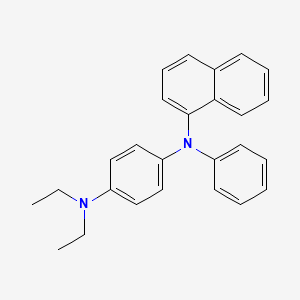
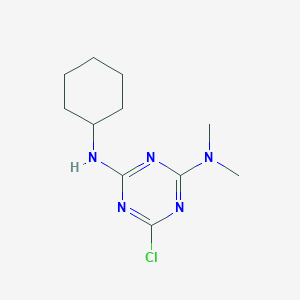
sulfanium bromide](/img/structure/B14297986.png)
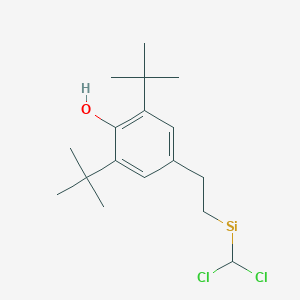
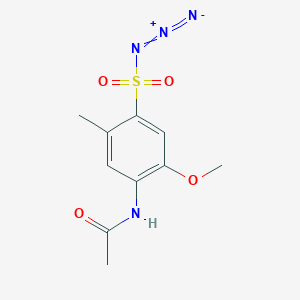
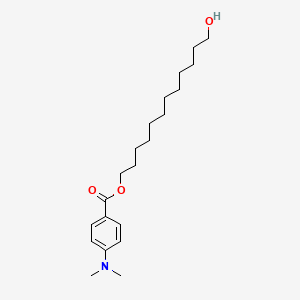
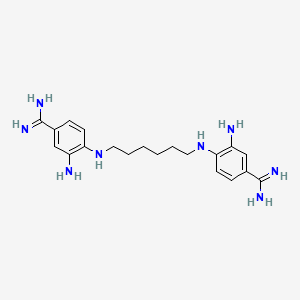
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
